4-{[4-(bromomethyl)phenyl]methyl}morpholine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(bromomethyl)phenyl]methyl}morpholine hydrobromide is a chemical compound with the molecular formula C12H16BrNO·HBr. It is a brominated derivative of morpholine, a heterocyclic amine, and is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(bromomethyl)phenyl]methyl}morpholine hydrobromide typically involves the bromination of 4-methylbenzylmorpholine. The process can be summarized as follows:
Starting Material: 4-methylbenzylmorpholine.
Bromination: The starting material is reacted with bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Isolation: The product is then isolated by precipitation or crystallization, followed by purification steps such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(bromomethyl)phenyl]methyl}morpholine hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are typically the substituted morpholine derivatives, where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
4-{[4-(bromomethyl)phenyl]methyl}morpholine hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[4-(bromomethyl)phenyl]methyl}morpholine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(chloromethyl)phenyl]methyl}morpholine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
4-{[4-(fluoromethyl)phenyl]methyl}morpholine hydrochloride: Contains a fluorine atom, leading to different reactivity and properties.
4-{[4-(iodomethyl)phenyl]methyl}morpholine hydroiodide: Iodine substitution results in distinct chemical behavior.
Uniqueness
4-{[4-(bromomethyl)phenyl]methyl}morpholine hydrobromide is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns that are different from its chloro, fluoro, and iodo analogs. This makes it particularly useful in certain synthetic applications where bromine’s reactivity is advantageous.
Properties
CAS No. |
2408975-07-3 |
---|---|
Molecular Formula |
C12H17Br2NO |
Molecular Weight |
351.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.